Cilengitide trifluoroacetate

Catalog No.
S548434
CAS No.
199807-35-7
M.F
C27H40N8O7
M. Wt
702.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cilengitide trifluoroacetate

CAS Number

199807-35-7

Product Name

Cilengitide trifluoroacetate

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C27H40N8O7

Molecular Weight

702.7

InChI

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1

InChI Key

WHJCSACXAPYNTG-LOPTWHKWSA-N

SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O

Solubility

Soluble in water

Synonyms

EMD-85189; EMD 85189; EMD85189; EMD-121974; EMD121974; EMD 121974; NSC-707544; D03497; Cilengitide TFA salt; Cyclo(L-arginylglycyl-L-aspartyl-D-phenylalanyl-N-methyl-L-valyl)

Description

The exact mass of the compound Cilengitide trifluoroacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cilengitide trifluoroacetate, also known as Cilengitide, is a small molecule being investigated for its potential to inhibit tumor growth and angiogenesis (the formation of new blood vessels) []. Here's a breakdown of its applications in scientific research:

Anti-Tumor Activity:

  • Studies suggest Cilengitide can suppress tumor growth as a single agent. In animal models, treatment with Cilengitide significantly reduced the number of blood vessels within tumors compared to the control group [].
  • Cilengitide may also induce cancer cell death (apoptosis). Research shows an increase in apoptotic cells within brain tumors of animals treated with Cilengitide compared to the control group [].
  • Promising results have been observed in prolonging survival. Studies report that mice with melanoma tumors treated with Cilengitide lived significantly longer compared to the control group [].

Combination Therapy:

  • Cilengitide shows potential to enhance the effectiveness of existing cancer treatments. Research suggests that Cilengitide combined with chemotherapy or radiation therapy can be more effective in reducing tumor growth compared to either treatment alone [].

Cilengitide trifluoroacetate is a synthetic cyclic peptide known for its role as an integrin antagonist. Specifically, it is a cyclo-(Arg-Gly-Asp-D-Phe-Val) peptide, which targets the integrin αVβ3 receptor. This compound is notable for its ability to inhibit cellular adhesion and promote apoptosis in various cancer cell lines, particularly in glioblastoma models such as U87MG. The chemical formula for Cilengitide trifluoroacetate is C29H41F3N8O9, and it has a molecular weight of 703.66 g/mol .

. As an integrin antagonist, it binds to the αVβ3 integrin receptor, blocking its interaction with extracellular matrix proteins. This inhibition disrupts cell adhesion processes critical for tumor growth and metastasis. The trifluoroacetate moiety enhances the solubility and stability of the peptide in physiological conditions, facilitating its biological activity .

Cilengitide trifluoroacetate exhibits significant biological activity through its mechanism of action as an integrin inhibitor. It has been shown to:

  • Induce apoptosis in cancer cells by disrupting survival signals.
  • Inhibit angiogenesis by reducing endothelial cell migration and tube formation.
  • Decrease tumor growth in preclinical models, making it a candidate for targeted cancer therapy .

In addition to glioblastoma, research indicates potential applications in other malignancies due to its effects on tumor microenvironments.

The synthesis of Cilengitide trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the cyclic structure. Key steps include:

  • Amino Acid Coupling: Individual amino acids are sequentially added to a resin-bound peptide chain using coupling reagents.
  • Cyclization: The linear peptide is cyclized to form the cyclic structure, often facilitated by activating agents.
  • Deprotection: Protective groups are removed to yield the final product.
  • Salt Formation: The trifluoroacetate salt form is obtained by neutralizing the free base with trifluoroacetic acid .

Cilengitide trifluoroacetate has several applications in biomedical research and potential therapeutic settings:

  • Cancer Therapy: Its primary application lies in oncology, where it is studied for its ability to inhibit tumor growth and metastasis.
  • Research Tool: It serves as a valuable tool in studying integrin-mediated processes in cell biology and cancer research.
  • Drug Development: Ongoing clinical trials are evaluating its efficacy and safety as a treatment for various cancers, particularly glioblastoma multiforme .

Studies on Cilengitide trifluoroacetate have focused on its interactions with integrins and their downstream signaling pathways. Key findings include:

  • Integrin Binding: Cilengitide binds specifically to αVβ3 and αVβ5 integrins, preventing their interaction with ligands such as vitronectin and fibronectin.
  • Cellular Effects: The binding leads to altered signaling cascades that promote apoptosis and inhibit cell migration and invasion .
  • Combination Therapies: Research indicates that combining Cilengitide with other therapeutic agents may enhance anti-tumor efficacy by targeting multiple pathways simultaneously .

Cilengitide trifluoroacetate shares structural and functional similarities with several other compounds that act as integrin inhibitors or have related mechanisms of action. Here are some notable examples:

Compound NameStructure TypeTarget IntegrinsUnique Features
CilengitideCyclic PeptideαVβ3, αVβ5Specificity for glioblastoma; apoptosis induction
EMD 121974Cyclic PeptideαVβ3Similar structure; used in similar contexts
Arg-Gly-Asp PeptideLinear PeptideαVβ3Basic RGD sequence; less specificity
GSK2256098Small MoleculeVarious IntegrinsOrally bioavailable; broader activity profile
BMS-582949Small MoleculeαVβ3Designed for enhanced potency

Cilengitide's uniqueness lies in its cyclic structure, which provides increased stability and specificity compared to linear peptides, allowing it to effectively target specific integrins involved in tumor progression.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhang L, Gülses A, Purcz N, Weimer J, Wiltfang J, Açil Y. A comparative assessment of the effects of integrin inhibitor cilengitide on primary culture of head and neck squamous cell carcinoma (HNSCC) and HNSCC cell lines. Clin Transl Oncol. 2019 Jan 10. doi: 10.1007/s12094-018-02025-3. [Epub ahead of print] PubMed PMID: 30632010.
2: Stojanović N, Dekanić A, Paradžik M, Majhen D, Ferenčak K, Ruščić J, Bardak I, Supina C, Tomicic MT, Christmann M, Osmak M, Ambriović-Ristov A. Differential Effects of Integrin αv Knockdown and Cilengitide on Sensitization of Triple-Negative Breast Cancer and Melanoma Cells to Microtubule Poisons. Mol Pharmacol. 2018 Dec;94(6):1334-1351. doi: 10.1124/mol.118.113027. Epub 2018 Sep 27. PubMed PMID: 30262596.
3: Xu HL, Yang JJ, ZhuGe DL, Lin MT, Zhu QY, Jin BH, Tong MQ, Shen BX, Xiao J, Zhao YZ. Glioma-Targeted Delivery of a Theranostic Liposome Integrated with Quantum Dots, Superparamagnetic Iron Oxide, and Cilengitide for Dual-Imaging Guiding Cancer Surgery. Adv Healthc Mater. 2018 May;7(9):e1701130. doi: 10.1002/adhm.201701130. Epub 2018 Jan 19. PubMed PMID: 29350498.
4: Massabeau C, Khalifa J, Filleron T, Modesto A, Bigay-Gamé L, Plat G, Dierickx L, Aziza R, Rouquette I, Gomez-Roca C, Mounier M, Delord JP, Toulas C, Olivier P, Chatelut E, Mazières J, Cohen-Jonathan Moyal E. Continuous Infusion of Cilengitide Plus Chemoradiotherapy for Patients With Stage III Non-Small-cell Lung Cancer: A Phase I Study. Clin Lung Cancer. 2018 May;19(3):e277-e285. doi: 10.1016/j.cllc.2017.11.002. Epub 2017 Nov 21. PubMed PMID: 29221762.
5: Garciarena CD, McHale TM, Martin-Loeches I, Kerrigan SW. Pre-emptive and therapeutic value of blocking bacterial attachment to the endothelial alphaVbeta3 integrin with cilengitide in sepsis. Crit Care. 2017 Sep 26;21(1):246. doi: 10.1186/s13054-017-1838-3. PubMed PMID: 28946901; PubMed Central PMCID: PMC5613315.
6: Cedra S, Wiegand S, Kolb M, Dietz A, Wichmann G. Reduced Cytokine Release in Ex Vivo Response to Cilengitide and Cetuximab Is a Marker for Improved Survival of Head and Neck Cancer Patients. Cancers (Basel). 2017 Sep 5;9(9). pii: E117. doi: 10.3390/cancers9090117. PubMed PMID: 28872582; PubMed Central PMCID: PMC5615332.
7: Jiao Z, Li Y, Pang H, Zheng Y, Zhao Y. Pep-1 peptide-functionalized liposome to enhance the anticancer efficacy of cilengitide in glioma treatment. Colloids Surf B Biointerfaces. 2017 Oct 1;158:68-75. doi: 10.1016/j.colsurfb.2017.03.058. Epub 2017 Apr 13. PubMed PMID: 28672205.
8: Nalkiran HS, McDonald KL. Is neuroglial antigen 2 a potential contributor to cilengitide response in glioblastoma? J Cancer Res Ther. 2017 Apr-Jun;13(2):329-336. doi: 10.4103/0973-1482.188438. PubMed PMID: 28643756.
9: Haddad T, Qin R, Lupu R, Satele D, Eadens M, Goetz MP, Erlichman C, Molina J. A phase I study of cilengitide and paclitaxel in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2017 Jun;79(6):1221-1227. doi: 10.1007/s00280-017-3322-9. Epub 2017 May 5. PubMed PMID: 28477227.
10: Wichmann G, Cedra S, Schlegel D, Kolb M, Wiegand S, Boehm A, Hofer M, Dietz A. Cilengitide and Cetuximab Reduce Cytokine Production and Colony Formation of Head and Neck Squamous Cell Carcinoma Cells Ex Vivo. Anticancer Res. 2017 Feb;37(2):521-527. PubMed PMID: 28179297.
11: Kurozumi K, Ishida J, Ichikawa T, Date I. [Cilengitide]. Nihon Rinsho. 2016 Sep;74 Suppl 7:672-676. Japanese. PubMed PMID: 30634832.
12: Dolgos H, Freisleben A, Wimmer E, Scheible H, Krätzer F, Yamagata T, Gallemann D, Fluck M. In vitro and in vivo drug disposition of cilengitide in animals and human. Pharmacol Res Perspect. 2016 Mar 17;4(2):e00217. doi: 10.1002/prp2.217. eCollection 2016 Apr. PubMed PMID: 27069630; PubMed Central PMCID: PMC4804314.
13: Khasraw M, Lee A, McCowatt S, Kerestes Z, Buyse ME, Back M, Kichenadasse G, Ackland S, Wheeler H. Cilengitide with metronomic temozolomide, procarbazine, and standard radiotherapy in patients with glioblastoma and unmethylated MGMT gene promoter in ExCentric, an open-label phase II trial. J Neurooncol. 2016 May;128(1):163-171. doi: 10.1007/s11060-016-2094-0. Epub 2016 Mar 2. PubMed PMID: 26935578.
14: Weller M, Nabors LB, Gorlia T, Leske H, Rushing E, Bady P, Hicking C, Perry J, Hong YK, Roth P, Wick W, Goodman SL, Hegi ME, Picard M, Moch H, Straub J, Stupp R. Cilengitide in newly diagnosed glioblastoma: biomarker expression and outcome. Oncotarget. 2016 Mar 22;7(12):15018-32. doi: 10.18632/oncotarget.7588. PubMed PMID: 26918452; PubMed Central PMCID: PMC4924768.
15: Lu LQ, Fang T, Zhou D, Tong XX, Wu J, Yi L. [Efficiency of integrin αvβ3 inhibitor Cilengitide in acute cerebral ischemia in rats]. Zhonghua Yi Xue Za Zhi. 2016 Feb 23;96(7):559-64. doi: 10.3760/cma.j.issn.0376-2491.2016.07.015. Chinese. PubMed PMID: 26902199.
16: Zhao YZ, Lin Q, Wong HL, Shen XT, Yang W, Xu HL, Mao KL, Tian FR, Yang JJ, Xu J, Xiao J, Lu CT. Glioma-targeted therapy using Cilengitide nanoparticles combined with UTMD enhanced delivery. J Control Release. 2016 Feb 28;224:112-125. doi: 10.1016/j.jconrel.2016.01.015. Epub 2016 Jan 11. PubMed PMID: 26792571.
17: Tucci M, Stucci S, Felici C, Cafforio P, Resta L, Rossi R, Silvestris F. Cilengitide restrains the osteoclast-like bone resorbing activity of myeloma plasma cells. Br J Haematol. 2016 Apr;173(1):59-69. doi: 10.1111/bjh.13922. Epub 2016 Jan 5. PubMed PMID: 26728969.
18: Chillà A, Bianconi D, Geetha N, Dorda A, Poettler M, Unseld M, Sykoutri D, Redlich K, Zielinski CC, Prager GW. Effects of cilengitide in osteoclast maturation and behavior. Exp Cell Res. 2015 Sep 10;337(1):68-75. doi: 10.1016/j.yexcr.2015.07.018. Epub 2015 Jul 21. PubMed PMID: 26209605.
19: O'Donnell PH, Karovic S, Karrison TG, Janisch L, Levine MR, Harris PJ, Polite BN, Cohen EE, Fleming GF, Ratain MJ, Maitland ML. Serum C-Telopeptide Collagen Crosslinks and Plasma Soluble VEGFR2 as Pharmacodynamic Biomarkers in a Trial of Sequentially Administered Sunitinib and Cilengitide. Clin Cancer Res. 2015 Nov 15;21(22):5092-9. doi: 10.1158/1078-0432.CCR-15-0427. Epub 2015 Jul 21. PubMed PMID: 26199386; PubMed Central PMCID: PMC4677671.
20: Lam S, Li G, Zada G, Pelargos P, Choy W, Yang I, Smith ZA. Neurosurgery Concepts: Key perspectives on quality of life in children with spina bifida, cilengitide for the treatment of newly diagnosed glioblastoma, surgery and stereotactic radiosurgery in the management of intracranial metastasis, Gamma Knife radiosurgery in patients with Neurofibromatosis Type 2, patient misconceptions on the diagnosis and treatment of lumbar spondylosis. Surg Neurol Int. 2015 Jun 18;6:110. doi: 10.4103/2152-7806.159075. eCollection 2015. PubMed PMID: 26167362; PubMed Central PMCID: PMC4483781.

Explore Compound Types